molecular formula C13H15NO4 B13696885 Methyl 2-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate

Methyl 2-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate

Cat. No.: B13696885
M. Wt: 249.26 g/mol
InChI Key: DHBGCSYKDTZDAL-UHFFFAOYSA-N
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Description

Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a pyrrolidinyl group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid.

    Reduction: Methyl 2-Methoxy-4-(2-hydroxy-1-pyrrolidinyl)benzoate.

    Substitution: Methyl 2-Halo-4-(2-oxo-1-pyrrolidinyl)benzoate.

Scientific Research Applications

Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The methoxy and pyrrolidinyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Methoxy-4-(2-hydroxy-1-pyrrolidinyl)benzoate
  • Methyl 2-Halo-4-(2-oxo-1-pyrrolidinyl)benzoate
  • 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid

Uniqueness

Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 2-methoxy-4-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C13H15NO4/c1-17-11-8-9(14-7-3-4-12(14)15)5-6-10(11)13(16)18-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

DHBGCSYKDTZDAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC2=O)C(=O)OC

Origin of Product

United States

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